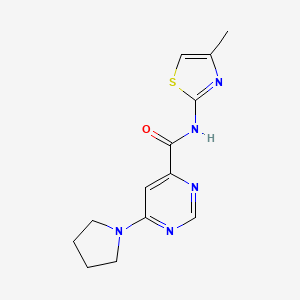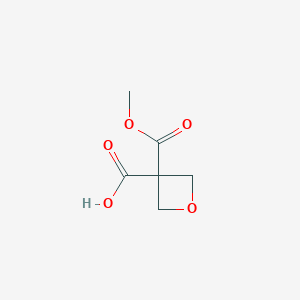
3-Phenyl-3-(1-prop-2-enoylpiperidin-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-Phenyl-3-(1-prop-2-enoylpiperidin-4-yl)propanoic acid” is a chemical compound with the CAS Number: 1248227-28-2 . It has a molecular weight of 211.26 . The IUPAC name for this compound is 3-(1-acryloyl-4-piperidinyl)propanoic acid .
Molecular Structure Analysis
The InChI code for “3-Phenyl-3-(1-prop-2-enoylpiperidin-4-yl)propanoic acid” is 1S/C11H17NO3/c1-2-10(13)12-7-5-9(6-8-12)3-4-11(14)15/h2,9H,1,3-8H2,(H,14,15) .Scientific Research Applications
Heterocyclic Compound Synthesis
3-Phenyl-3-(1-prop-2-enoylpiperidin-4-yl)propanoic acid has been utilized in the synthesis of various heterocyclic compounds. It serves as a starting material for creating furanones, pyrrolinones, pyridazinones, benzoxazinones, and quinazolinones. The behavior of these compounds toward different nucleophiles has also been reported, highlighting its versatility in synthetic organic chemistry (Soliman, Bakeer, & Attia, 2010).
Renewable Building Block for Polybenzoxazine
This compound is explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. Its ability to introduce phenolic functionalities through reactions with various molecules, such as ethylene glycol and polyethylene glycol, is notable. The resulting benzoxazine end-capped molecules exhibit properties suitable for a wide range of applications, demonstrating its potential in materials science (Trejo-Machin et al., 2017).
Organic Sensitizer in Solar Cell Applications
In the field of renewable energy, particularly solar cell technology, this compound has been involved in the engineering of organic sensitizers. These sensitizers, when anchored onto TiO2 film, exhibit high incident photon to current conversion efficiency. This application underlines the potential of 3-Phenyl-3-(1-prop-2-enoylpiperidin-4-yl)propanoic acid in improving the efficiency of photovoltaic cells (Kim et al., 2006).
Synthesis of β-Lactams
This acid is also used as a ketene source in the synthesis of monocyclic-2-azetidinones. The presence of hindrance in ketene and imines successfully controls the diastereoselectivity of the reaction, demonstrating its utility in creating specific isomers for potential pharmaceutical applications (Behzadi et al., 2015).
properties
IUPAC Name |
3-phenyl-3-(1-prop-2-enoylpiperidin-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-2-16(19)18-10-8-14(9-11-18)15(12-17(20)21)13-6-4-3-5-7-13/h2-7,14-15H,1,8-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCNUMBZZWAXIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(CC(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-3-(1-prop-2-enoylpiperidin-4-yl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B2777988.png)
![5-[(4-Chlorophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2777990.png)







![ethyl 3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B2778005.png)

![(E)-4-{3-[(Diethylamino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2778009.png)
![5-[(1,4-Dioxan-2-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2778010.png)
![[2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylate](/img/structure/B2778011.png)